(+)-2-Carene

Description

(+)-2-Carene has been reported in Picea abies, Solanum lycopersicum, and Aspergillus candidus with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

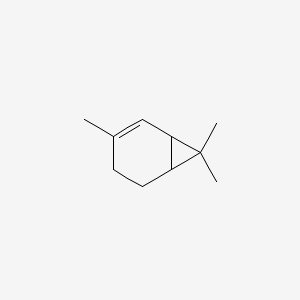

(1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVJWOMJGCHRRW-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C2(C)C)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@H](C2(C)C)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884082 |

Source

|

| Record name | (+)-2-Carene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4497-92-1 |

Source

|

| Record name | (+)-2-Carene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4497-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Carene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[4.1.0]hept-2-ene, 3,7,7-trimethyl-, (1S,6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-2-Carene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S-cis)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CARENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QX1KE38EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-2-Carene chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of (+)-2-Carene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, a bicyclic monoterpene of significant interest in chemical synthesis and drug development. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Properties

This compound, systematically named (1S,6R)-3,7,7-Trimethylbicyclo[4.1.0]hept-2-ene, is a chiral molecule with the empirical formula C₁₀H₁₆. It is a member of the terpene family, which are naturally occurring hydrocarbons found in the essential oils of various plants.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1S,6R)-3,7,7-Trimethylbicyclo[4.1.0]hept-2-ene |

| Synonyms | (+)-δ-2-carene, (1S)-(+)-car-2-ene |

| CAS Number | 4497-92-1 |

| Molecular Formula | C₁₀H₁₆ |

| Molecular Weight | 136.23 g/mol [1] |

| InChI | 1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3/t8-,9+/m1/s1 |

| InChIKey | IBVJWOMJGCHRRW-BDAKNGLRSA-N |

| SMILES | CC1=C[C@H]2--INVALID-LINK--C2(C)C |

Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in various experimental settings.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 167-168 °C (at 760 mmHg)[2] |

| Density | 0.862 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.476 |

| Optical Rotation ([α]²⁰/D) | +90.0° (c=6 in ethanol) |

| Solubility | Insoluble in water; soluble in alcohol[2] |

| Flash Point | 38 °C (closed cup) |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectra available in public databases such as ChemicalBook.[3] |

| ¹³C NMR | Spectra available in public databases such as PubChem.[1] |

| Infrared (IR) | Vapor phase IR spectra are available, with data accessible through the NIST WebBook and PubChem.[1][4] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available in the NIST WebBook.[4] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis, purification, and determination of key physical properties of this compound.

Synthesis of this compound

This compound can be synthesized via the isomerization of the more readily available (+)-3-Carene. A common method involves the use of a strong base.

Experimental Workflow: Isomerization of (+)-3-Carene to this compound

Caption: Synthesis of this compound from (+)-3-Carene.

Protocol:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add (+)-3-Carene.

-

Carefully add a strong base, such as sodium metal, along with a proton source like o-chlorotoluene, which facilitates the isomerization.

-

Heat the mixture to reflux for a period of 12-24 hours to allow for the conversion to this compound.[5]

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Purification

Fractional distillation is the primary method for purifying this compound.

Protocol:

-

Set up a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

-

Place the crude this compound in the distillation flask along with boiling chips.

-

Heat the flask gently.

-

Collect the fraction that distills at the boiling point of this compound (167-168 °C at atmospheric pressure), adjusting for any vacuum applied.

Determination of Physical Properties

The following are standard laboratory procedures for determining the physical properties of this compound.

Logical Relationship of Key Physical Properties

Caption: Interrelation of this compound's core physical properties.

-

Seal one end of a capillary tube.

-

Attach the capillary tube (open end down) to a thermometer.

-

Place a small amount of this compound in a small test tube and insert the thermometer and capillary tube assembly.

-

Heat the test tube in a Thiele tube containing mineral oil.

-

Observe for a steady stream of bubbles from the capillary tube.

-

Remove the heat and record the temperature at which the liquid is drawn into the capillary tube; this is the boiling point.[6]

-

Accurately weigh a clean, dry pycnometer (volumetric flask).

-

Fill the pycnometer with this compound to the calibration mark, ensuring the temperature is controlled (e.g., 25 °C).

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

-

Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., ethanol).

-

Calibrate a polarimeter with the pure solvent.

-

Fill the polarimeter sample tube with the this compound solution, ensuring no air bubbles are present.

-

Measure the observed rotation.

-

Calculate the specific rotation using the formula: [α] = α / (l × c) where:

-

[α] is the specific rotation

-

α is the observed rotation in degrees

-

l is the path length of the sample tube in decimeters

-

c is the concentration of the solution in g/mL[7]

-

References

- 1. 2-Carene | C10H16 | CID 79044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. delta-2-carene, 4497-92-1 [thegoodscentscompany.com]

- 3. 2-CARENE(554-61-0) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Carene [webbook.nist.gov]

- 5. Solvent-free Isomerization of 3-carene to 2-carene using Na/o-chlorotoluene Catalyst in trans-isolimonene Production – Oriental Journal of Chemistry [orientjchem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Natural Sources and Isolation of (+)-2-Carene

Introduction: (+)-2-Carene, a bicyclic monoterpene, and its more abundant natural isomer, (+)-3-carene (also known as δ-3-carene), are significant compounds found in the essential oils of numerous plant species, particularly within the Pinus genus[1][2][3][4]. These terpenes are of considerable interest to researchers and drug development professionals due to their potential biological activities and applications as chiral synthons in the synthesis of fine chemicals[5]. 3-Carene (B45970) is characterized by a sweet, pungent, and earthy aroma and is a constituent of turpentine[6][7]. This guide provides a comprehensive overview of the primary natural sources of (+)-3-carene and details the multi-step methodology for its extraction and high-purity isolation. While this compound is less common, it can be synthesized via the isomerization of 3-carene[8]. This document will focus on the isolation of the naturally prevalent (+)-3-carene.

Natural Sources of (+)-δ-3-Carene

The concentration of (+)-δ-3-carene can vary significantly based on the plant species, geographical location, season, and the specific part of the plant being analyzed[2]. The essential oils of several pine species are particularly rich sources. Indian Turpentine oil is also a notable source, with concentrations reaching up to 65%[9]. A summary of prominent botanical sources and their respective (+)-δ-3-carene content is presented below.

Table 1: Quantitative Analysis of (+)-δ-3-Carene in Various Plant Essential Oils

| Plant Species | Plant Part | Percentage of (+)-δ-3-Carene in Essential Oil (%) |

| Pinus albicaulis | Leaves | 22.0 - 37.3[1] |

| Pinus fenzeliana | Needles | 32.2[4] |

| Pinus mugo | Twigs | 28.1[2] |

| Pinus mugo | Needles | 19.3[2] |

| Pinus mugo | Cones | 15.8[2] |

| Pinus monticola | Leaves | 8.2 - 12.9[1] |

| Pinus ponderosa | Leaves | 3.6 - 6.2[3] |

| Piper betle | Essential Oil | Major Component[10] |

| Indian Turpentine | Resin | up to 42%[6][7] |

Isolation and Purification Methodology

The isolation of high-purity (+)-δ-3-carene from its natural sources is a multi-stage process involving initial extraction of the crude essential oil, followed by enrichment and final purification steps. The overall workflow typically involves steam distillation, vacuum fractional distillation, and column chromatography.

Step 1: Extraction of Crude Essential Oil via Steam Distillation

Steam distillation is the most common and efficient method for extracting volatile compounds like terpenes from plant biomass without thermal degradation[4].

Experimental Protocol:

-

Materials:

-

Fresh or dried plant material (e.g., pine needles, twigs).

-

Distilled water.

-

Dichloromethane or diethyl ether (for extraction).

-

Anhydrous sodium sulfate.

-

-

Apparatus:

-

Large round-bottom flask.

-

Steam distillation apparatus (still head, condenser, receiving flask).

-

Heating mantle.

-

Separatory funnel.

-

Rotary evaporator.

-

-

Procedure:

-

Prepare the plant material by coarsely grinding or chopping it to increase the surface area.

-

Place a known quantity of the prepared plant material into the round-bottom flask and add sufficient distilled water to cover it.

-

Assemble the steam distillation apparatus, ensuring all joints are secure. Turn on the cooling water to the condenser.

-

Heat the flask using the heating mantle to boil the water and generate steam. The steam will pass through the plant material, volatilizing the essential oils.

-

Continue the distillation, collecting the milky-white distillate (a hydrosol, which is an emulsion of essential oil and water) in the receiving flask.

-

Transfer the collected distillate to a separatory funnel. Allow the layers to separate.

-

Extract the aqueous layer with a non-polar organic solvent (e.g., dichloromethane) to recover any dissolved essential oil.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent using a rotary evaporator to yield the crude essential oil.

-

Step 2: Enrichment of the Carene Fraction via Vacuum Fractional Distillation

Fractional distillation separates components of a liquid mixture based on differences in their boiling points. Performing this under vacuum lowers the boiling points of the terpenes, preventing potential thermal degradation[11].

Experimental Protocol:

-

Materials:

-

Crude essential oil.

-

Boiling chips.

-

-

Apparatus:

-

Round-bottom flask.

-

Fractionating column (e.g., Vigreux or packed column).

-

Distillation head with thermometer.

-

Condenser.

-

Receiving flasks.

-

Vacuum pump and gauge.

-

Heating mantle with magnetic stirring.

-

-

Procedure:

-

Set up the vacuum fractional distillation apparatus.

-

Place the crude essential oil and boiling chips into the distillation flask.

-

Slowly apply vacuum, reducing the system pressure.

-

Begin heating the oil gently with continuous stirring.

-

Monitor the temperature at the distillation head. Collect different fractions in separate receiving flasks as the temperature stabilizes at the boiling point of each component. The monoterpene fraction, including carene, will distill before the heavier sesquiterpenes.

-

Fractions rich in carene are identified by analyzing small aliquots using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Step 3: High-Purity Isolation via Silica (B1680970) Gel Column Chromatography

Column chromatography is a powerful technique for separating individual compounds from a mixture based on their differential adsorption to a stationary phase[12]. For non-polar compounds like terpenes, normal-phase chromatography with a non-polar mobile phase is effective.

Experimental Protocol:

-

Materials:

-

Carene-rich fraction from distillation.

-

Silica gel (230-400 mesh).

-

Non-polar solvent (e.g., n-hexane) for the mobile phase.

-

Cotton or glass wool.

-

Sand.

-

-

Apparatus:

-

Glass chromatography column with a stopcock.

-

Beakers and Erlenmeyer flasks.

-

Collection tubes or flasks.

-

TLC plates and development chamber.

-

-

Procedure:

-

Column Preparation:

-

Insert a small plug of cotton or glass wool at the bottom of the column[13].

-

Prepare a slurry of silica gel in n-hexane.

-

Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles[14][15].

-

Add a thin layer of sand on top of the packed silica to prevent disturbance.

-

Drain the excess solvent until the level is just at the top of the sand layer[13].

-

-

Sample Loading:

-

Dissolve the carene-rich fraction in a minimal amount of n-hexane.

-

Carefully apply the sample solution to the top of the column.

-

Allow the sample to absorb completely into the silica gel.

-

-

Elution and Fraction Collection:

-

Begin eluting the column by adding n-hexane.

-

Collect the eluent in a series of numbered fractions.

-

Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light or with a stain.

-

-

Analysis and Concentration:

-

Combine the fractions that contain the pure (+)-δ-3-carene, as determined by TLC or GC-MS analysis.

-

Remove the solvent using a rotary evaporator to obtain the purified compound.

-

-

Visualization of the Workflow

The following diagrams illustrate the logical flow of the isolation process and the progression of purification.

Caption: Overall workflow for the isolation of (+)-δ-3-Carene.

Caption: Logical diagram of the purification and enrichment stages.

References

- 1. mdpi.com [mdpi.com]

- 2. Phytochemical composition, anti-inflammatory activity and cytotoxic effects of essential oils from three Pinus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-carene, 554-61-0 [thegoodscentscompany.com]

- 7. 3-Carene - Wikipedia [en.wikipedia.org]

- 8. Solvent-free Isomerization of 3-carene to 2-carene using Na/o-chlorotoluene Catalyst in trans-isolimonene Production – Oriental Journal of Chemistry [orientjchem.org]

- 9. ScenTree - Delta-3-Carene (CAS N° 13466-78-9) [scentree.co]

- 10. Betel - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

The intricate dance of molecules: Unraveling the biosynthesis of (+)-2-Carene in plants

A comprehensive technical guide for researchers, scientists, and drug development professionals on the enzymatic pathway leading to the formation of the bicyclic monoterpene, (+)-2-Carene.

Introduction: this compound, a bicyclic monoterpene, is a significant constituent of the essential oils of numerous plant species, contributing to their characteristic aroma and possessing a range of biological activities. Its presence in various traditional remedies and its potential applications in the pharmaceutical and fragrance industries have spurred interest in understanding its natural production. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in plants, detailing the enzymatic reactions, key intermediates, and regulatory aspects. The document is intended to serve as a core resource for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery.

The Core Biosynthetic Pathway: From a Universal Precursor to a Bicyclic Scaffold

The biosynthesis of this compound, like all monoterpenes in plants, originates from the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The key steps leading to this compound are as follows:

-

Formation of Geranyl Diphosphate (GPP): The journey begins with the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS) , yielding the C10 compound, geranyl diphosphate (GPP). GPP serves as the linear precursor for all monoterpenes.

-

The Role of this compound Synthase: The crucial cyclization of the linear GPP molecule into the bicyclic carene skeleton is orchestrated by a specific monoterpene synthase, namely This compound synthase . While a dedicated this compound synthase has not been extensively characterized in the literature to the same extent as its isomer-producing counterpart, (+)-3-carene synthase, the general mechanism is well-understood within the terpene synthase family.

The Mechanistic Cascade within the this compound Synthase Active Site:

The conversion of GPP to this compound within the active site of the synthase is a sophisticated multi-step process involving highly reactive carbocation intermediates. The proposed mechanism, largely inferred from studies on related carene synthases, is as follows:

-

Ionization of GPP: The reaction is initiated by the metal-dependent (typically Mg²⁺ or Mn²⁺) ionization of GPP, where the diphosphate group departs, generating a geranyl cation.

-

Isomerization: The geranyl cation undergoes isomerization to form a linalyl diphosphate intermediate, which then ionizes to a linalyl cation. This isomerization allows for the necessary conformational flexibility for cyclization.

-

Cyclization to a Monocyclic Intermediate: The linalyl cation cyclizes to form the α-terpinyl cation, a common intermediate in the biosynthesis of many cyclic monoterpenes.

-

Second Cyclization and Formation of the Bicyclic Core: The α-terpinyl cation undergoes a second intramolecular cyclization, forming the characteristic bicyclo[4.1.0]heptane (carane) skeleton with a positive charge.

-

Stereospecific Deprotonation: The final and determining step in the formation of this compound is a stereospecific deprotonation from the carbocation intermediate. The removal of a proton from the C2 position leads to the formation of the double bond between C2 and C3, yielding the final product, this compound. The precise positioning of a basic amino acid residue within the enzyme's active site is thought to govern this specific deprotonation, distinguishing it from the formation of (+)-3-carene where deprotonation occurs at a different carbon.

Quantitative Data on this compound Occurrence

The abundance of this compound varies significantly among different plant species and even between different tissues of the same plant. The following table summarizes the quantitative data on this compound content in the essential oils of several plant species.

| Plant Species | Family | Plant Part | This compound Percentage of Essential Oil (%) | Reference |

| Scutellaria multicaulis | Lamiaceae | Aerial parts | Minor constituent | [1] |

| Scutellaria bornmuelleri | Lamiaceae | Aerial parts | 4.6 (as part of total monoterpenes) | [1] |

| Artemisia spp. | Asteraceae | Aerial parts | Variable, often minor | [2] |

| Pinus sylvestris | Pinaceae | Turpentine | Present, but (+)-3-carene is major | [3] |

| Ocotea quixos | Lauraceae | Cupules, Bark, Leaves | Present in small amounts | [4] |

| Erigeron spp. | Asteraceae | Aerial parts | Variable, present in some species | [5] |

Note: This table is not exhaustive and represents a snapshot of available data. The concentration of this compound can be influenced by genetic factors, environmental conditions, and developmental stage of the plant.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of a Putative this compound Synthase

Objective: To produce and purify a candidate this compound synthase enzyme for in vitro characterization.

Methodology:

-

Gene Identification and Cloning: A candidate this compound synthase gene is identified from a plant of interest through transcriptome sequencing and homology-based screening using known monoterpene synthase sequences. The open reading frame (ORF) is amplified by PCR and cloned into a suitable expression vector (e.g., pET-28a) containing a purification tag (e.g., His-tag).

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density (e.g., OD₆₀₀ of 0.6-0.8).

-

Cell Lysis and Protein Purification: After induction, cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The crude lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The His-tagged protein is eluted with an imidazole (B134444) gradient.

-

Protein Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a standard protein assay (e.g., Bradford assay).

In Vitro Enzyme Activity Assay for this compound Synthase

Objective: To determine the enzymatic activity and product profile of the purified putative this compound synthase.

Methodology:

-

Reaction Setup: The enzyme assay is typically performed in a glass vial containing a reaction buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 5 mM DTT), the substrate geranyl diphosphate (GPP), and the purified enzyme.

-

Incubation: The reaction mixture is overlaid with an organic solvent (e.g., n-hexane or pentane) to trap the volatile monoterpene products. The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: After incubation, the reaction is stopped (e.g., by adding EDTA), and the organic layer containing the monoterpene products is collected.

-

Product Analysis by GC-MS: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. The quantity of the product can be determined by using an internal standard.

Determination of Kinetic Parameters

Objective: To determine the Michaelis-Menten constant (Kₘ) and the catalytic rate (kcat) of the this compound synthase for its substrate GPP.

Methodology:

-

Varying Substrate Concentrations: Enzyme assays are performed as described above, but with varying concentrations of the substrate GPP, while keeping the enzyme concentration constant.

-

Initial Velocity Measurement: The reactions are terminated at different time points to ensure that the initial reaction velocities are measured (typically within the first 10-20% of substrate consumption).

-

Data Analysis: The initial velocities are plotted against the substrate concentrations. The Kₘ and Vₘₐₓ values are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software. The kcat value is calculated from the Vₘₐₓ and the enzyme concentration.

Mandatory Visualizations

Biosynthesis Pathway of this compound

Caption: The biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Workflow for Characterization of a this compound Synthase

Caption: A typical workflow for the characterization of a this compound synthase.

Conclusion

The biosynthesis of this compound in plants is a testament to the elegance and complexity of natural product chemistry. While the general principles of monoterpene biosynthesis provide a solid framework for understanding its formation, further research is needed to isolate and characterize specific this compound synthases from a wider range of plant species. Such studies will not only deepen our fundamental knowledge of plant specialized metabolism but also pave the way for the biotechnological production of this valuable monoterpene for various applications. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

An In-Depth Technical Guide on the Enantiomeric Purity and Determination of (+)-2-Carene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-2-Carene, a bicyclic monoterpene, is a valuable chiral building block in asymmetric synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its rigid, chiral scaffold makes it an attractive starting material for the synthesis of complex molecules with specific stereochemistry. The enantiomeric purity of this compound is a critical parameter, as the biological activity and pharmacological properties of its derivatives are often highly dependent on their stereoisomeric form. This technical guide provides a comprehensive overview of the methods used to determine the enantiomeric purity of this compound, including detailed experimental protocols and quantitative data analysis.

Core Concepts in Enantiomeric Purity Determination

The determination of the enantiomeric composition of a chiral substance is typically expressed as enantiomeric excess (e.e.), which is a measure of the dominance of one enantiomer over the other in a mixture. It is calculated as:

e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or mole fractions of the R and S enantiomers, respectively. A racemic mixture has an e.e. of 0%, while an enantiomerically pure substance has an e.e. of 100%.

The primary analytical techniques for determining the enantiomeric excess of this compound are chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy with the aid of chiral auxiliary reagents.

Analytical Methodologies for Enantiomeric Purity Determination

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of volatile enantiomers like this compound. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for the enantioseparation of monoterpenes.

Experimental Protocol: Chiral GC-FID Analysis of 2-Carene (B1609329) Enantiomers

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral Column: A fused silica (B1680970) capillary column coated with a derivatized cyclodextrin (B1172386) stationary phase. A common choice is a column with a diethyl-tert-butylsilyl-β-cyclodextrin phase.

-

Carrier Gas: Hydrogen or Helium at an optimized flow rate.

-

Injection: Split injection is typically used to avoid column overload.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation and reasonable analysis times. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Detection: The FID provides a response proportional to the mass of the eluted compound, allowing for accurate quantification of each enantiomer.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Logical Workflow for Chiral GC Analysis

Quantitative Data from Chiral GC Analysis

The following table summarizes typical results obtained from the chiral GC analysis of 2-carene enantiomers. Retention times and resolution will vary depending on the specific column and analytical conditions.

| Parameter | Value |

| Chiral Stationary Phase | Diethyl-tert-butylsilyl-β-cyclodextrin |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | 60°C (1 min) to 200°C at 2°C/min |

| Carrier Gas | Hydrogen at 80 cm/sec |

| Detector | FID at 220°C |

| Retention Time this compound | Varies, typically elutes first |

| Retention Time (-)-2-Carene | Varies, typically elutes second |

| Resolution (Rs) | > 1.5 for baseline separation |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another widely used technique for enantiomeric separation. For non-polar compounds like this compound, normal-phase chromatography with a polysaccharide-based chiral stationary phase is often employed.

Experimental Protocol: Chiral HPLC-UV Analysis of 2-Carene Enantiomers

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Column: A column packed with a polysaccharide-based CSP, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica support.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio is optimized to achieve good separation.

-

Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

-

Detection: UV detection at a wavelength where 2-carene exhibits some absorbance (typically in the low UV range).

-

Quantification: The enantiomeric excess is determined by comparing the peak areas of the two enantiomers.

Logical Workflow for Chiral HPLC Analysis

Quantitative Data from Chiral HPLC Analysis

Specific quantitative data for the chiral HPLC separation of this compound is less commonly reported in the literature than for chiral GC. The development of a successful method would require screening of various polysaccharide-based columns and mobile phase compositions.

| Parameter | Typical Starting Conditions |

| Chiral Stationary Phase | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Hexane/Isopropanol (e.g., 99:1 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral shift reagent (CSR), can be used to determine the enantiomeric excess of this compound. These chiral auxiliaries form transient diastereomeric complexes with the enantiomers, leading to the differentiation of their NMR signals.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: A solution of the this compound sample is prepared in a suitable deuterated solvent (e.g., CDCl₃). A specific molar equivalent of a chiral solvating agent, such as Pirkle's alcohol ((R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol), is added to the NMR tube.

-

Data Acquisition: A ¹H NMR spectrum is acquired.

-

Data Analysis: The signals of specific protons in the 2-carene molecule will be split into two sets of peaks, corresponding to the two diastereomeric complexes. The integration of these separated signals directly provides the ratio of the enantiomers.

Logical Relationship in NMR Enantiomeric Discrimination

Quantitative Data from NMR Analysis

The effectiveness of a chiral solvating agent is determined by the magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes.

| Parameter | Expected Observation |

| Chiral Solvating Agent | Pirkle's alcohol |

| Solvent | CDCl₃ |

| Analyte Protons | Olefinic or methyl protons of 2-carene |

| Chemical Shift Difference (Δδ) | Varies depending on the proton and CSA concentration |

| Quantification | Ratio of the integrated areas of the separated signals |

Summary of Analytical Methods

| Analytical Technique | Principle | Advantages | Disadvantages |

| Chiral Gas Chromatography (GC) | Differential partitioning with a chiral stationary phase. | High resolution, high sensitivity, suitable for volatile compounds. | Requires sample volatility, potential for thermal degradation. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Diastereomeric interactions with a chiral stationary phase. | Wide applicability, non-destructive, suitable for preparative separation. | Can be less sensitive than GC, requires method development. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of transient diastereomeric complexes with a chiral auxiliary. | Rapid analysis, non-destructive, provides structural information. | Lower sensitivity, requires a chiral auxiliary, potential for signal overlap. |

Conclusion

The determination of the enantiomeric purity of this compound is essential for its application in stereoselective synthesis and for ensuring the desired biological activity of its derivatives. Chiral gas chromatography with cyclodextrin-based columns is a highly effective and widely used method for this purpose, offering excellent resolution and sensitivity. Chiral HPLC provides a valuable alternative, particularly when preparative separation is also required. NMR spectroscopy with chiral solvating agents offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the sample matrix, the required level of accuracy, and the available instrumentation. This guide provides the foundational knowledge and detailed protocols to enable researchers, scientists, and drug development professionals to confidently assess the enantiomeric purity of this compound.

The Biological Activities of (+)-2-Carene: A Technical Guide

Introduction

(+)-2-Carene, a bicyclic monoterpene naturally present in a variety of plants, including conifers and aromatic herbs, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its anti-inflammatory, antimicrobial, antifungal, and neuroprotective effects. The information presented is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily attributed to its ability to modulate key inflammatory pathways.

Quantitative Data: Anti-inflammatory Activity

While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on essential oils containing significant amounts of carene isomers indicate a potential for potent anti-inflammatory effects. For instance, essential oils rich in δ-3-carene, a closely related isomer, have shown significant inhibitory effects on inflammatory markers. One study reported an IC50 value of 0.603 mg/mL for δ-3-carene in a DPPH antioxidant assay, which is relevant to its anti-inflammatory capacity.[1] Further research is required to establish specific quantitative data for this compound.

Experimental Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This protocol details a common in vitro method to assess the anti-inflammatory potential of compounds like this compound by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cell lines (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from Escherichia coli

-

This compound

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated group.

-

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of terpenes, including carenes, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). This compound is hypothesized to inhibit this pathway by preventing the phosphorylation of IκB kinase (IKK), thereby blocking IκBα degradation and the nuclear translocation of the p65 subunit of NF-κB.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating the production of inflammatory mediators. Terpenes can modulate MAPK signaling by inhibiting the phosphorylation of these kinases, leading to a downstream reduction in the expression of inflammatory cytokines and enzymes.

Caption: Simplified NF-κB signaling pathway and the inhibitory point of this compound.

Antimicrobial and Antifungal Activities

This compound exhibits broad-spectrum activity against various pathogenic bacteria and fungi. Its lipophilic nature allows it to interact with and disrupt microbial cell membranes.

Quantitative Data: Antimicrobial and Antifungal Activities

Specific MIC and EC50 values for this compound are limited in the literature. However, studies on 3-carene (B45970) provide an indication of its potential. For instance, the MIC of 3-carene against Brochothrix thermosphacta and Pseudomonas fluorescens has been reported to be 20 mL/L.[2] Antifungal studies on derivatives of 3-carene have shown potent activity, with some compounds achieving 100% inhibition of Physalospora piricola at 50 µg/mL.[3]

Table 1: Antimicrobial and Antifungal Activity Data for Carene Isomers

| Compound | Organism | Activity | Value | Reference |

| 3-Carene | Brochothrix thermosphacta | MIC | 20 mL/L | [2] |

| 3-Carene | Pseudomonas fluorescens | MIC | 20 mL/L | [2] |

| 3-Caren-5-one oxime sulfonates | Physalospora piricola | Inhibition | 100% at 50 µg/mL | [3] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standardized method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Incubator (37°C)

-

Multichannel pipette

Procedure:

-

Inoculum Preparation:

-

From a fresh bacterial culture (18-24 hours old), suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

-

Antimicrobial Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls:

-

Growth Control: A well containing only the bacterial inoculum and broth.

-

Sterility Control: A well containing only broth.

-

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Experimental Protocol: Fungal Radial Growth Inhibition Assay

This method is used to assess the antifungal activity of a compound by measuring the inhibition of mycelial growth.

Materials:

-

Fungal strain of interest

-

Potato Dextrose Agar (B569324) (PDA)

-

This compound

-

Sterile petri dishes

-

Sterile cork borer or scalpel

-

Incubator (25-28°C)

Procedure:

-

Media Preparation: Prepare PDA and amend it with different concentrations of this compound. Pour the amended PDA into sterile petri dishes.

-

Inoculation:

-

From a fresh fungal culture, cut a small disc (e.g., 5 mm diameter) of mycelial agar from the edge of an actively growing colony.

-

Place the mycelial disc, mycelium-side down, in the center of the PDA plates.

-

-

Incubation: Incubate the plates at an appropriate temperature for the fungal species (typically 25-28°C) for several days.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.

-

Data Analysis: Calculate the percentage of growth inhibition compared to a control plate without the test compound.

Caption: Workflow for the Broth Microdilution Assay.

Neuroprotective Effects

Emerging evidence suggests that monoterpenes, including those in the carene family, may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Quantitative Data: Neuroprotective Effects

Specific quantitative data on the neuroprotective effects of this compound are currently scarce in the scientific literature. Further research is needed to quantify its efficacy in various neuroprotection models.

Experimental Protocol: MTT Assay for Cell Viability in SH-SY5Y Neuroblastoma Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and, in the context of neuroprotection, the ability of a compound to protect against neurotoxin-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Neurotoxin Exposure: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA) and incubate for 24 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the control group (cells not treated with the neurotoxin).

-

Signaling Pathways in Neuroprotection

The potential neuroprotective effects of this compound may be mediated through the modulation of several key signaling pathways:

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Activation of the PI3K/Akt pathway can inhibit apoptosis and promote neuronal survival. Terpenoids have been shown to exert neuroprotective effects by modulating this pathway.

-

Antioxidant Signaling (Nrf2/HO-1 Pathway): Oxidative stress is a major contributor to neurodegeneration. This compound, as an antioxidant, may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[4][5]

-

Apoptosis Signaling: Neurodegenerative diseases are characterized by neuronal apoptosis. This compound may exert neuroprotective effects by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and by inhibiting the activation of caspases, which are key executioners of apoptosis.

Caption: Potential neuroprotective mechanism of this compound via the Nrf2/HO-1 pathway.

This compound is a promising natural compound with a range of biological activities that warrant further investigation for its potential therapeutic applications. Its demonstrated anti-inflammatory, antimicrobial, and antifungal properties, coupled with its potential for neuroprotection, make it a compelling candidate for drug discovery and development. This technical guide has provided a framework for understanding and investigating these activities, including quantitative data where available, detailed experimental protocols, and an overview of the implicated signaling pathways. Future research should focus on elucidating the precise molecular mechanisms of this compound and establishing a more comprehensive quantitative profile of its biological effects.

References

- 1. 2-carene, 554-61-0 [thegoodscentscompany.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Bioactive Compounds from 3-Carene (II): Synthesis, Antifungal Activity and 3D-QSAR Study of (Z)- and (E)-3-Caren-5-One Oxime Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Distinct Regulations of HO-1 Gene Expression for Stress Response and Substrate Induction - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Exploration of (+)-2-Carene's Bioactive Potential: A Technical Guide

Introduction

(+)-2-Carene, a bicyclic monoterpene naturally present in the essential oils of various plants, including Catharanthus roseus, has garnered significant interest in the scientific community for its potential therapeutic applications.[1] This volatile organic compound is recognized for its sweet and pungent odor.[2] Emerging research, particularly through computational or in silico studies, has begun to unravel the molecular mechanisms underlying its diverse bioactivities. These computational approaches offer a rapid and cost-effective means to predict the interactions of small molecules like this compound with biological targets, thereby accelerating the drug discovery process.[3][4][5] This technical guide provides an in-depth overview of the in silico studies conducted to evaluate the bioactivity of this compound, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective potential.

In Silico Methodologies in Drug Discovery

The investigation of this compound's bioactivity heavily relies on a variety of computational techniques. These methods allow researchers to simulate and predict the behavior of this monoterpene at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is instrumental in understanding the binding affinity and interaction patterns between this compound and its protein targets. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a conformational search to identify the optimal binding pose. The strength of the interaction is then evaluated using a scoring function, which provides a quantitative measure of binding affinity, often expressed in kcal/mol.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding.[7][8]

ADMET Prediction: A crucial step in early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[9][10] In silico ADMET prediction models are used to assess the pharmacokinetic and toxicological profile of a compound, helping to identify potential liabilities before advancing to more resource-intensive experimental studies.[10][11][12]

Bioactivity of this compound: In Silico Findings

Computational studies have explored the therapeutic potential of this compound across various disease models.

Anti-Cancer Activity

In silico studies have highlighted the potential of this compound as an anti-cancer agent, particularly in the context of breast cancer.[1][13][14][15] Molecular docking simulations have been performed to evaluate the binding affinity of 2-carene (B1609329) against various breast cancer receptors.[1][13] These studies aim to understand the molecular interactions that could underlie its observed anti-tumor effects in experimental models.[1][13] While specific binding scores from the provided search results are not detailed, the research indicates that these computational analyses are a key part of evaluating its anti-cancer potential.[1][13] The mechanism of action is thought to involve the induction of apoptosis (programmed cell death) in cancer cells.[16]

Anti-Inflammatory Activity

The anti-inflammatory properties of terpenes, including carene isoforms, are a subject of ongoing research.[17] In silico studies have investigated the interaction of these compounds with key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[3][7][17][18] The inhibition of COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[7][19] Molecular docking studies can predict the binding affinity of this compound to the active site of COX-2, providing a rationale for its potential anti-inflammatory effects.[3][7]

Neuroprotective Effects

While direct in silico studies on the neuroprotective effects of this compound are not extensively detailed in the provided results, the broader class of N-propargylamines, which share some structural similarities, have been investigated for their neuroprotective properties through computational methods.[20][21] These studies often involve docking with targets implicated in neurodegenerative diseases, such as caspase-3, an enzyme involved in apoptosis.[22] Such computational approaches could be applied to further explore the potential of this compound in the context of neurological disorders.[20][21][22][23]

Quantitative Data

The following tables summarize the types of quantitative data typically generated in in silico studies of this compound.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Breast Cancer Receptors | Not Specified | Data not available in snippets | Data not available in snippets | [1][13] |

| Cyclooxygenase-2 (COX-2) | e.g., 5IKR, 3LN0 | Data not available in snippets | Data not available in snippets | [24][25] |

| Alpha-Topoisomerase II | e.g., 1ZXM | Data not available in snippets | Data not available in snippets | [26] |

Table 1: Representative Molecular Docking Targets for this compound Bioactivity. Note: Specific quantitative data for this compound was not available in the provided search results. The table indicates the types of targets investigated.

| ADMET Parameter | Predicted Value/Classification | Method/Software | Reference |

| Lipinski's Rule of Five | Compliant/Non-compliant | ADMETlab, SwissADME | [12][24] |

| Blood-Brain Barrier (BBB) Penetration | Yes/No | ADMETlab, SwissADME | [24] |

| Human Intestinal Absorption (HIA) | High/Low | ADMETlab, SwissADME | [24] |

| Carcinogenicity | Carcinogen/Non-carcinogen | In silico prediction systems | [20][21] |

| Acute Oral Toxicity | Toxic/Non-toxic | In silico prediction systems | [12] |

Table 2: Typical ADMET Parameters Predicted for this compound. Note: Specific predicted values for this compound were not available in the provided search results. The table lists common parameters evaluated.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico research.

Molecular Docking Protocol

-

Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The active site for docking is defined based on the co-crystallized ligand or through binding site prediction algorithms.[6]

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using computational chemistry software. This involves assigning proper atom types and charges.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to perform the docking calculations.[27] The software explores various conformations of the ligand within the defined active site of the protein and calculates the binding energy for each pose.

-

Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

ADMET Prediction Protocol

-

Compound Input: The chemical structure of this compound is provided as input to an ADMET prediction tool, often in SMILES format.

-

Selection of Properties: The user selects the desired ADMET properties to be predicted from a comprehensive list offered by the software or web server (e.g., ADMETlab 2.0).[11]

-

Prediction and Analysis: The tool uses pre-built quantitative structure-activity relationship (QSAR) models to predict the properties.[28] The results are presented in a tabular format, often with a qualitative assessment (e.g., high, low, yes, no) and a probability score.[12]

Visualizations

In Silico Drug Discovery Workflow

Caption: A generalized workflow for in silico drug discovery.

Molecular Docking Workflow

Caption: A typical workflow for molecular docking studies.

Simplified Anti-Inflammatory Pathway

Caption: Inhibition of the COX-2 pathway by this compound.

Conclusion

In silico studies have proven to be invaluable in elucidating the potential bioactivities of natural compounds like this compound. The computational evidence strongly suggests that this compound warrants further investigation as a potential therapeutic agent, particularly in the realms of oncology and inflammatory diseases. Molecular docking and ADMET prediction studies provide a solid foundation for its anti-cancer and anti-inflammatory properties. Future research should focus on validating these in silico findings through rigorous in vitro and in vivo experiments to fully characterize its pharmacological profile and advance its potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-carene, 554-61-0 [thegoodscentscompany.com]

- 3. In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico approaches to investigate enzyme immobilization: a comprehensive systematic review - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Computational evaluation of protein-small molecule binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. In silico screening of anti-inflammatory compounds from Lichen by targeting cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A computational study of cooperative binding to multiple SARS-CoV-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Auto-ADMET: An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction [arxiv.org]

- 10. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 11. ADMETlab 2.0 [admetmesh.scbdd.com]

- 12. ADMET Predictions for Chemists | PDF | Toxicity | Biochemistry [scribd.com]

- 13. Formulation, characterization and evaluation of anti-breast cancer activity of 2-carene nanoemulsion; <i>in silico</i>, <i>in vitro</i> and <i>in vivo</i> study - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Formulation, characterization and evaluation of anti-breast cancer activity of 2-carene nanoemulsion; in silico, in vit… [ouci.dntb.gov.ua]

- 16. Comparative anti-cancer properties of carene isoforms induced apoptotic cell death in stomach and lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Silico Analysis: Anti-Inflammatory and α-Glucosidase Inhibitory Activity of New α-Methylene-γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis [mdpi.com]

- 20. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective effects of novel nitrones: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Comparative In Vitro and In Silico Enzyme Inhibitory Screening of Rosa x damascena and Pelargonium graveolens Essential Oils and Geraniol [mdpi.com]

- 26. Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Molecular Docking and Dynamics Simulation Studies Predict Potential Anti-ADAR2 Inhibitors: Implications for the Treatment of Cancer, Neurological, Immunological and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In Silico and In Vitro Studies of Terpenes from the Fabaceae Family Using the Phenotypic Screening Model against the SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of (+)-2-Carene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-2-Carene, a bicyclic monoterpene naturally present in the essential oils of various plants, has emerged as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the current state of research into the potential therapeutic applications of this compound, with a focus on its anti-inflammatory, analgesic, neuroprotective, antimicrobial, and anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate further investigation and drug discovery efforts.

Anti-inflammatory and Analgesic Properties

While direct quantitative data for the anti-inflammatory and analgesic effects of isolated this compound is limited in the currently available literature, studies on related carane (B1198266) derivatives and essential oils containing 2-carene (B1609329) suggest a potential role in modulating inflammatory and pain pathways.

Quantitative Data

Experimental Protocols

1.2.1. In Vitro Anti-inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method to screen compounds for their ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Nitric Oxide Measurement: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

1.2.2. In Vivo Analgesic Assay: Hot Plate Test in Mice

The hot plate test is a common method to evaluate the central analgesic activity of a compound.

-

Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

-

Procedure: Mice are individually placed on the hot plate, and the latency to the first sign of pain response (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.

-

Dosing: this compound is administered to the test group of mice, typically via oral or intraperitoneal routes, at a predetermined time before the test. A control group receives the vehicle.

-

Data Analysis: The increase in reaction time (latency) for the treated group compared to the control group is calculated to determine the analgesic effect.

1.2.3. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the anti-inflammatory activity of compounds against acute inflammation.

-

Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rats.

-

Treatment: this compound is administered orally or intraperitoneally at various doses prior to the carrageenan injection.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

Neuroprotective Potential

The neuroprotective effects of monoterpenes are an active area of research. While specific studies on this compound are emerging, the general neuroprotective properties of related compounds suggest its potential in mitigating neuronal damage.

Quantitative Data

Specific quantitative data on the neuroprotective efficacy of this compound in models like the SH-SY5Y neuroblastoma cell line (e.g., percentage increase in cell viability after oxidative stress) is not yet well-documented in peer-reviewed literature.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common in vitro model for studying neurodegenerative diseases and neuroprotective agents.

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% FBS and 1% penicillin-streptomycin. For a more mature neuronal phenotype, cells can be differentiated using agents like retinoic acid.

-

Induction of Neurotoxicity: Neurotoxicity can be induced by exposing the cells to neurotoxins such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before the addition of the neurotoxin.

-

Assessment of Cell Viability: Cell viability is typically assessed using the MTT assay. The absorbance is measured, and the percentage of viable cells in the treated groups is calculated relative to the control group.

Antimicrobial Activity

Terpenes are known for their antimicrobial properties. The evaluation of this compound against a spectrum of pathogenic microorganisms is crucial to determine its potential as an antimicrobial agent.

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound against key pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans are not consistently reported across the literature. This represents a significant data gap that needs to be addressed.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Anticancer Properties

Recent research has begun to explore the anticancer potential of this compound, particularly in nanoformulations, which can enhance its bioavailability and efficacy.

Quantitative Data

A study on a 2-carene nanoemulsion demonstrated notable cytotoxicity against the MDA-MB-231 human breast cancer cell line.

| Cell Line | Compound Formulation | Cytotoxicity | Reference |

| MDA-MB-231 | 2-Carene Nanoemulsion | 54.31% | [1] |

Specific IC50 values for this compound against other cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) are not yet widely available.

Experimental Protocol: In Vivo Anticancer Activity in a DMBA-Induced Rat Model

This in vivo model is used to evaluate the antitumor effects of compounds on chemically induced mammary tumors.

-

Tumor Induction: Mammary tumors are induced in female rats by the administration of 7,12-dimethylbenz(a)anthracene (DMBA).

-

Treatment: Once tumors are established, the rats are treated with the 2-carene nanoemulsion. A control group receives the vehicle.

-

Evaluation of Antitumor Activity: Tumor volume and incidence are monitored throughout the study. At the end of the study, tumors are excised, weighed, and subjected to histopathological examination.

-

Biochemical Analysis: Blood and tissue samples can be collected to analyze the levels of antioxidant enzymes and inflammatory markers to understand the mechanism of action.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm).

-